REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([CH:16](C(OCC)=O)C(OCC)=O)=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:27][CH3:28])=[CH:10]1)=[N:5]2>O.Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([CH3:16])=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:27][CH3:28])=[CH:10]1)=[N:5]2
|
Name
|
compound
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)C(C(=O)OCC)C(=O)OCC)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |